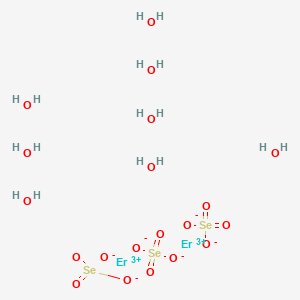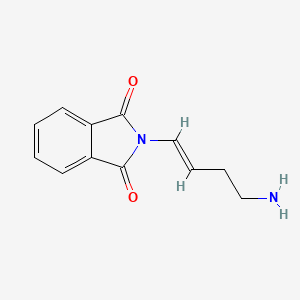
trans-N-(4-aminobutenyl) phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-(4-aminobutenyl) phthalimide: is an organic compound with the molecular formula C12H12N2O2 It is a derivative of phthalimide, characterized by the presence of an aminobutenyl group attached to the nitrogen atom of the phthalimide ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Traditional Method: The synthesis of trans-N-(4-aminobutenyl) phthalimide typically involves the reaction of phthalic anhydride with 4-aminobutene. This reaction is carried out in an organic solvent such as acetic acid, with the addition of a catalyst like sulphamic acid.
Microwave-Assisted Synthesis: An alternative method involves the use of microwave irradiation to accelerate the reaction. In this method, phthalic anhydride and 4-aminobutene are mixed and subjected to microwave heating at temperatures between 150-250°C for a few minutes.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-N-(4-aminobutenyl) phthalimide can undergo oxidation reactions, where the aminobutenyl group is oxidized to form corresponding imides or amides.
Reduction: The compound can also undergo reduction reactions, where the phthalimide ring is reduced to form phthalamic acid derivatives.
Substitution: Substitution reactions involve the replacement of the aminobutenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Imides, amides.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phthalimides.
Scientific Research Applications
Chemistry: trans-N-(4-aminobutenyl) phthalimide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays .
Medicine: Its structural features allow for the fine-tuning of pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of trans-N-(4-aminobutenyl) phthalimide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobutenyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phthalimide ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
- N-(4-aminobutyl) phthalimide
- N-(4-aminobutyl) succinimide
- N-(4-aminobutyl) maleimide
Comparison: trans-N-(4-aminobutenyl) phthalimide is unique due to the presence of the trans-aminobutenyl group, which imparts distinct chemical and biological properties. Compared to N-(4-aminobutyl) phthalimide, the trans configuration provides better stability and reactivity. The presence of the phthalimide ring distinguishes it from succinimide and maleimide derivatives, offering different reactivity patterns and applications .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[(E)-4-aminobut-1-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7,13H2/b8-4+ |
InChI Key |
JSHFQHMWRKWPSD-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/CCN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)
![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)

![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
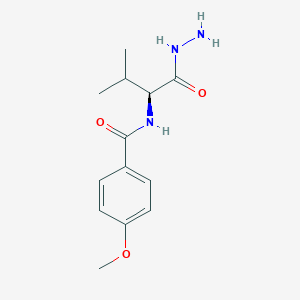

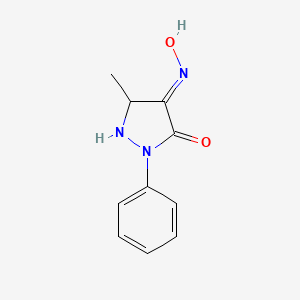
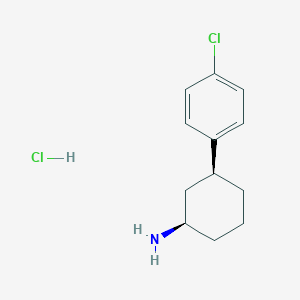
![Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12856835.png)
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)

![7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B12856847.png)

